Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16186549
InChI: InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3
SMILES:
Molecular Formula: C7H5F2NO5S
Molecular Weight: 253.18 g/mol

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

CAS No.:

Cat. No.: VC16186549

Molecular Formula: C7H5F2NO5S

Molecular Weight: 253.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate -

Specification

Molecular Formula C7H5F2NO5S
Molecular Weight 253.18 g/mol
IUPAC Name methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
Standard InChI InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3
Standard InChI Key GMDKTAWCOLLMFI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

  • Difluoromethoxy group (-OCHF2_2): Positioned at carbon 3, this group introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions.

  • Nitro group (-NO2_2): Located at carbon 5, this strong electron-withdrawing group enhances the ring’s electrophilic character, making it susceptible to nucleophilic aromatic substitution or reduction reactions.

  • Methyl ester (-COOCH3_3): At carbon 2, this moiety increases solubility in organic solvents and serves as a potential site for hydrolysis or transesterification.

The IUPAC name, methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate, is derived systematically from these substituents. The canonical SMILES representation, COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F, codifies this arrangement.

Physicochemical Characteristics

Critical properties include:

PropertyValueSource
Molecular FormulaC7H5F2NO5S\text{C}_7\text{H}_5\text{F}_2\text{NO}_5\text{S}
Molecular Weight253.18 g/mol
Boiling PointNot reported
Log P (Predicted)0.74 (Consensus)
Solubility0.585 mg/mL (ESOL)
Synthetic Accessibility2.78 (Moderate)

The compound’s moderate solubility in aqueous environments (logP=0.74\log P = 0.74) and synthetic accessibility score of 2.78 suggest feasibility in laboratory-scale synthesis but potential challenges in industrial scalability.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit protocols for methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate exist in the literature, its synthesis can be inferred from analogous compounds. A plausible route involves:

  • Thiophene Ring Formation: Cyclization of α,β-unsaturated carbonyl precursors with sulfur sources, such as H2S\text{H}_2\text{S}, under acidic conditions.

  • Electrophilic Substitution: Sequential functionalization of the thiophene ring. For example, nitration at the 5-position using nitric acid-sulfuric acid mixtures.

  • Difluoromethoxy Introduction: Replacement of a hydroxyl or leaving group at position 3 with difluoromethoxyl via nucleophilic substitution. This step may mirror methodologies used for methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, where benzyl bromide and K2CO3\text{K}_2\text{CO}_3 in DMF facilitated O-alkylation .

Case Study: O-Alkylation of Thiophene Derivatives

ParameterDetails
Starting MaterialMethyl 3-hydroxy-5-nitrothiophene-2-carboxylate
ReagentBenzyl bromide
BaseK2CO3\text{K}_2\text{CO}_3
SolventDMF
Temperature20°C
Reaction Time18 hours
Yield97%
HazardPrecautionary Measures
Skin/Irritation (H315)Use gloves and protective clothing
Eye Damage (H319)Employ safety goggles
Respiratory ToxicityWork in a fume hood

The compound is labeled For research use only by suppliers, emphasizing restricted human or veterinary application.

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